molecular formula C12H21NO4 B1336494 (1S,2S)-Boc-Achc CAS No. 488703-60-2

(1S,2S)-Boc-Achc

Cat. No. B1336494
CAS RN: 488703-60-2
M. Wt: 243.3 g/mol
InChI Key: QJEQJDJFJWWURK-IUCAKERBSA-N
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Description

(1S,2S)-Boc-Achc is a chiral amine protecting group used in organic chemistry for the protection of primary amines. It is a derivative of the amino acid acetylcholine (Ach) and is commonly used in the synthesis of enantiomerically pure compounds. It is an important tool for the synthesis of chiral molecules, which are molecules that exist in two mirror image forms. The (1S,2S)-Boc-Achc protecting group is used to prevent the undesired reaction of the primary amine group with other reagents or solvents.

Scientific Research Applications

Synthesis of Enantiomerically Pure Beta-Amino Acids

(1S,2S)-Boc-Achc: is utilized in the synthesis of enantiomerically pure beta-amino acids . These amino acids are crucial in the development of peptide-based pharmaceuticals due to their stability and resistance to proteolytic enzymes .

Preparation of Mono and Dihydroxylated Derivatives

The compound is involved in the synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid. This is achieved through a Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan, which is a key step in the production of complex organic molecules .

Chiral Auxiliaries in Organic Synthesis

Chiral auxiliaries are essential for achieving stereoselectivity in chemical reactions(1S,2S)-Boc-Achc serves as a chiral auxiliary, helping to control the stereochemical outcome of syntheses, which is particularly important in the pharmaceutical industry.

Intermediate for Drug Synthesis

As an intermediate in drug synthesis, (1S,2S)-Boc-Achc plays a role in the production of various pharmaceutical compounds. Its ability to introduce chirality and complexity into drug molecules makes it a valuable asset in medicinal chemistry.

Research on Biological Properties

Ongoing research is focused on the biological properties of (1S,2S)-Boc-Achc derivatives. Understanding these properties can lead to the development of new drugs with improved efficacy and reduced side effects.

Development of Analytical Methods

The compound is also used in the development of analytical methods for chiral compounds. These methods are crucial for quality control and assurance in the pharmaceutical industry, ensuring that the correct enantiomer is used in drug formulations.

properties

IUPAC Name

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEQJDJFJWWURK-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426280
Record name (1S,2S)-Boc-Achc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-Boc-Achc

CAS RN

488703-60-2
Record name (1S,2S)-Boc-Achc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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